Chemical structure and physicochemical properties of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
Chemical structure and physicochemical properties of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
Comprehensive Technical Guide on 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride: Structure, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS: 1449117-56-9) represents a highly privileged pharmacophore scaffold[1]. By combining an electron-deficient pyrimidine core with a conformationally restricted, low-lipophilicity azetidine ring, this intermediate offers orthogonal reactivity vectors. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical profile, and field-proven experimental protocols for its integration into advanced Active Pharmaceutical Ingredients (APIs), particularly in the kinase inhibitor space.
Chemical Identity and Structural Rationale
The molecular architecture of 4-(Azetidin-3-yloxy)-6-chloropyrimidine is deliberately designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug discovery:
-
The Pyrimidine Core: Pyrimidines are classic hinge-binding motifs that interact with the ATP-binding pocket of kinases. The presence of a chlorine atom at the C6 position highly activates the ring for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
The Azetidin-3-yloxy Substituent: Replacing traditional acyclic amines or larger heterocycles (like piperidine) with a four-membered azetidine ring significantly reduces the molecule's lipophilicity (LogP) and topological polar surface area (TPSA). The oxygen linker provides a flexible yet constrained vector, which is crucial for optimizing hydrogen-bonding interactions without paying a high entropic penalty upon target binding. Such motifs are increasingly utilized in the development of highly selective cyclin-dependent kinase (CDK) inhibitors[2] and AMP-activated protein kinase (AMPK) activators[3].
-
The Hydrochloride Salt Form: The free base of azetidine is basic (pKa ~10.4) and can be hygroscopic or prone to oxidative degradation. Formulating this building block as a hydrochloride salt ensures a crystalline, bench-stable powder that guarantees precise stoichiometric weighing and long-term storage stability[4].
Physicochemical Properties
To facilitate accurate stoichiometric calculations and formulation strategies, the core physicochemical properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride |
| CAS Number (HCl Salt) | 1449117-56-9[1] |
| CAS Number (Free Base) | 1220038-83-4[1] |
| Molecular Formula (HCl Salt) | C₇H₉Cl₂N₃O |
| Molecular Weight (HCl Salt) | 222.07 g/mol |
| Monoisotopic Mass (Free Base) | 185.0356 Da |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Storage Conditions | -20°C, under inert atmosphere (Argon/N₂) to prevent hydrolysis |
Mechanistic Role and Reactivity Workflow
As a bifunctional intermediate, the reactivity of this compound must be carefully orchestrated. The secondary amine of the azetidine ring is highly nucleophilic, while the C6-chloro position of the pyrimidine is highly electrophilic.
Causality in Reaction Design: If a nucleophile is introduced directly, the unprotected azetidine nitrogen can undergo intermolecular polymerization or side reactions. Therefore, experimental workflows typically require either in situ protection (e.g., N-Boc protection) or the use of an excess of a stronger, exogenous nucleophile to outcompete the azetidine. Furthermore, because the starting material is an HCl salt, an auxiliary non-nucleophilic base (such as DIPEA) is strictly required to liberate the free base and neutralize the resulting HCl byproduct.
Fig 1: Synthetic workflow and downstream functionalization of the pyrimidine building block.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher can mechanistically track the reaction progress and avoid false positives.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C6
This protocol details the displacement of the C6-chloride using a primary amine to build a 4,6-disubstituted pyrimidine core.
Reagents:
-
4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl (1.0 eq)
-
Target Primary Amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)
Step-by-Step Methodology:
-
Solvation & Freebasing: Suspend the pyrimidine HCl salt (1.0 eq) in anhydrous NMP at room temperature. Add DIPEA (3.0 eq) dropwise. Causality: 1.0 eq of DIPEA neutralizes the azetidine hydrochloride, 1.0 eq neutralizes the HCl generated during the SNAr, and 1.0 eq serves as a kinetic excess to maintain a basic pH, preventing the protonation of the incoming nucleophile.
-
Nucleophilic Addition: Add the target primary amine (1.2 eq) to the solution.
-
Thermal Activation: Heat the reaction mixture to 80–100°C under an argon atmosphere for 4–6 hours. Causality: The electron-withdrawing nature of the pyrimidine ring facilitates the addition-elimination mechanism, but thermal energy is required to overcome the activation barrier of the Meisenheimer complex intermediate.
-
Self-Validating LC-MS Monitoring: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O, and inject into the LC-MS. Validation checkpoint: The starting material (free base m/z [M+H]⁺ = 186.0) must completely disappear, replaced by the product mass (e.g., m/z [M+H]⁺ = 186.0 - 35.5 (Cl) + Mass of Amine).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: N-Boc Protection of the Azetidine Ring
If the downstream cross-coupling requires harsh basic conditions that might trigger azetidine ring-opening or unwanted coordination to palladium, N-protection is mandatory.
Step-by-Step Methodology:
-
Dissolve the pyrimidine HCl salt (1.0 eq) in Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (TEA) (2.5 eq), followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM.
-
Stir at room temperature for 2 hours.
-
Validation checkpoint: TLC (Hexanes:EtOAc 1:1) should show a shift from a baseline-stuck spot (highly polar secondary amine) to a high-Rf spot (lipophilic Boc-protected amine). Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.
Analytical Validation Standards
To ensure scientific integrity and trustworthiness of the synthesized intermediates, rigorous analytical validation must be performed:
-
¹H NMR (400 MHz, DMSO-d₆): The signature of the intact azetidine ring is critical. Look for the highly deshielded methine proton (-CH-O-) around δ 5.2 - 5.5 ppm, appearing as a multiplet. The azetidine methylene protons (-CH₂-N-) typically appear as two distinct multiplets between δ 3.8 - 4.5 ppm due to the ring strain and diastereotopic nature in certain conformations. The pyrimidine aromatic protons will appear as sharp singlets at δ ~8.6 ppm (C2-H) and δ ~7.0 ppm (C5-H).
-
Stability Warning: Azetidine rings attached to heteroatoms via an oxygen linker can be susceptible to retro-ring-opening under strongly acidic conditions (e.g., prolonged exposure to pure TFA at elevated temperatures). Deprotection of Boc groups should be strictly monitored at 0°C to room temperature using 20% TFA in DCM to prevent degradation.
References
- Guidechem. "1-(6-Chloropyrimidin-4-yl)azetidin-3-ol - Computed Properties and Isomers." Guidechem Database.
- Google Patents. "WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use." Google Patents.
- European Patent Office (EPO). "Patent 2888005 - NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES." EPO.
- BLD Pharm. "4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | BLD Pharm (CAS 1449117-56-9 Listing)." BLD Pharm Catalog.
- Chemsrc. "ethyl 2-chloro-3-nitrohexanoate | CAS#:39090-81-8 | Chemsrc (Related Compounds)." Chemsrc Database.
Sources
- 1. 1220020-60-9|4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]
- 3. NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES - Patent 2888005 [data.epo.org]
- 4. ethyl 2-chloro-3-nitrohexanoate | CAS#:39090-81-8 | Chemsrc [chemsrc.com]
